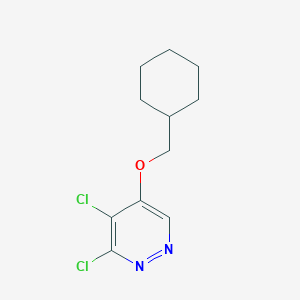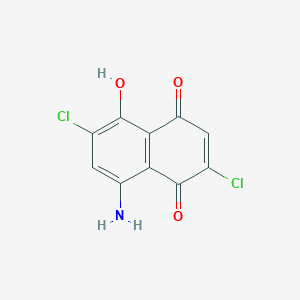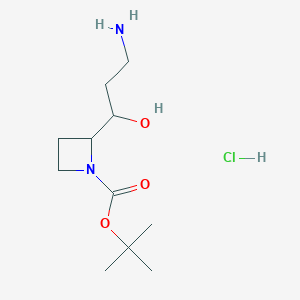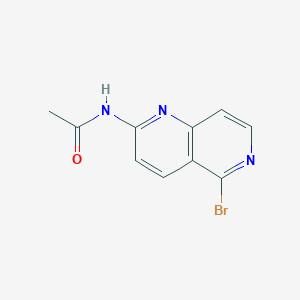
2-Oxo-2H-1-benzopyran-7-yl hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2H-chromen-7-yl hexanoate is a chemical compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzene ring fused with a pyrone ring. This particular compound is known for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2H-chromen-7-yl hexanoate typically involves the esterification of 7-hydroxy-2H-chromen-2-one with hexanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of 2-Oxo-2H-chromen-7-yl hexanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-2H-chromen-7-yl hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexanoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
2-Oxo-2H-chromen-7-yl hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and antioxidant properties.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and anti-inflammatory drugs.
Industry: The compound is used in the production of dyes, fragrances, and other industrial chemicals
Wirkmechanismus
The biological activity of 2-Oxo-2H-chromen-7-yl hexanoate is primarily due to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to its therapeutic effects. Additionally, it can modulate reactive oxygen species and inhibit microtubule polymerization, contributing to its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
2-Oxo-2H-chromen-7-yl hexanoate can be compared with other coumarin derivatives, such as:
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: This compound has similar biological activities but differs in its chemical structure and specific applications.
7-Hydroxy-2H-chromen-2-one: Known for its use as a fluorescent chemosensor, this compound is a precursor in the synthesis of various coumarin derivatives.
6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate: This hybrid compound exhibits antioxidant and anticancer activities.
The uniqueness of 2-Oxo-2H-chromen-7-yl hexanoate lies in its specific ester group, which imparts distinct chemical and biological properties compared to other coumarin derivatives .
Eigenschaften
CAS-Nummer |
114214-80-1 |
|---|---|
Molekularformel |
C15H16O4 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
(2-oxochromen-7-yl) hexanoate |
InChI |
InChI=1S/C15H16O4/c1-2-3-4-5-14(16)18-12-8-6-11-7-9-15(17)19-13(11)10-12/h6-10H,2-5H2,1H3 |
InChI-Schlüssel |
JFTVVEHJJRKCJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11854865.png)




![7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione](/img/structure/B11854879.png)

![7-Benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11854890.png)
![6-(sec-Butyl)-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B11854894.png)



![[(5-Bromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B11854929.png)
![7-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B11854932.png)
